molecular formula C13H18O B1254275 alpha-[(Z)-2-Hexenyl]benzenemethanol

alpha-[(Z)-2-Hexenyl]benzenemethanol

Cat. No. B1254275
M. Wt: 190.28 g/mol
InChI Key: GPOXRFICYIWOMY-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-[(Z)-2-hexenyl] benzenemethanol is an aliphatic alcohol.

Scientific Research Applications

1. Chemical Synthesis and Analysis

  • Alpha-[(Z)-2-Hexenyl]benzenemethanol and related compounds have been explored in the field of chemical synthesis. For instance, studies have focused on the cyclization reactions of related compounds, yielding products like benzylmethyl ether and 2-phenylethanol, which are important in organic synthesis and analysis (Cremeens, Hughes, & Carpenter, 2005).

2. Catalysis Research

  • Research has also delved into catalysis, where compounds structurally related to Alpha-[(Z)-2-Hexenyl]benzenemethanol have been used in enhancing the performance of catalysts for methanol aromatization, a process significant in the production of aromatics like benzene, toluene, and xylenes (Xin, Qi, Duan, Lin, & Yuan, 2013).

3. Material Science Applications

  • In material science, studies involving sulfonated polyrotaxanes, which share structural similarities with Alpha-[(Z)-2-Hexenyl]benzenemethanol, have been conducted to assess biocompatibility for potential medical device fabrication (Park, Lee, Ooya, Park, Kim, & Yui, 2003).

4. Photochemical Research

  • Alpha-[(Z)-2-Hexenyl]benzenemethanol's derivatives have been studied in photochemistry, particularly in the photoisomerization processes of azobenzene molecules, which is significant in developing light-triggered molecular switches (Loudwig & Bayley, 2006).

5. Pharmaceutical Interactions

properties

Product Name

alpha-[(Z)-2-Hexenyl]benzenemethanol

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(Z)-1-phenylhept-3-en-1-ol

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10,13-14H,2-3,11H2,1H3/b8-4-

InChI Key

GPOXRFICYIWOMY-YWEYNIOJSA-N

Isomeric SMILES

CCC/C=C\CC(C1=CC=CC=C1)O

Canonical SMILES

CCCC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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